molecular formula C17H9N3O5S B2856907 N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476309-57-6

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2856907
CAS No.: 476309-57-6
M. Wt: 367.34
InChI Key: FVHJAVCXENAJOF-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. This can be achieved through a condensation reaction between phthalic anhydride and an appropriate amine under controlled conditions. Subsequent nitration and carboxylation steps are then employed to introduce the nitro group and carboxamide moiety, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects.

Industry: In the materials industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide

  • N-(1,3-dioxoisoindolin-4-yl)benzamide

  • N-(1,3-dioxoisoindolin-4-yl)propionamide

Uniqueness: N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide stands out due to its unique structural features, such as the presence of the nitro group and the thiophene ring

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-10-2-1-3-11(14(10)17(23)19-15)18-16(22)13-7-8-6-9(20(24)25)4-5-12(8)26-13/h1-7H,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJAVCXENAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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